Cyclohexanone, 3-methyl-4,4-diphenyl-
Description
Cyclohexanone, 3-methyl-4,4-diphenyl- is a substituted cyclohexanone derivative featuring a methyl group at position 3 and two phenyl groups at position 2. This structural arrangement imparts unique steric and electronic properties, distinguishing it from simpler cyclohexanone analogs.
Properties
CAS No. |
185201-71-2 |
|---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3-methyl-4,4-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C19H20O/c1-15-14-18(20)12-13-19(15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |
InChI Key |
SEALJKMUFLCRRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CCC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3-methyl-4,4-diphenyl- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-methylcyclohexanone with diphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 3-methyl-4,4-diphenyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-methyl-4,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and diphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Cyclohexanone, 3-methyl-4,4-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3-methyl-4,4-diphenyl- involves its interaction with various molecular targets and pathways. The ketone group can form hydrogen bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting or modulating their activity. The methyl and diphenyl groups may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of cyclohexanone and their substituent-driven properties:
Key Observations :
- Steric Effects: The 4,4-diphenyl groups in the target compound create significant steric hindrance, likely reducing its reactivity in nucleophilic additions compared to smaller analogs like cyclohexanone oxime .
- Electronic Effects: Methoxy-substituted derivatives (e.g., 4-(3,4,5-trimethoxyphenyl)-cyclohexanone) exhibit increased electron density, enhancing solubility in polar solvents . In contrast, the diphenyl groups in the target compound may increase lipophilicity, favoring non-polar environments.
Physical and Thermodynamic Properties
Data from cyclohexanone production processes () highlight the importance of vapor-liquid equilibrium (VLE) in separating homologous compounds. For example:
- Cyclohexanone (parent compound): Boiling point ~155°C, logP ~0.81.
- Cyclohexanol: Boiling point ~161°C, logP ~1.23 .
- 3-Methyl-4,4-diphenyl-cyclohexanone: Estimated boiling point >300°C (due to high molecular weight and diphenyl groups), logP ~4.5 (predicted).
Modeling Insights :
Health and Environmental Impact
- Toxicity: Cyclohexanone derivatives like cyclohexanol and cyclohexanone are weak CNS depressants (). The diphenyl groups in the target compound may reduce volatility, lowering inhalation risks but increasing persistence in ecosystems.
- Bioremediation: Cyclohexanone monooxygenases () metabolize simpler ketones. The target compound’s complexity may necessitate specialized microbial pathways for degradation.
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